molecular formula C12H11NO2S B12493081 N-(naphthalen-2-yl)ethenesulfonamide

N-(naphthalen-2-yl)ethenesulfonamide

Cat. No.: B12493081
M. Wt: 233.29 g/mol
InChI Key: ZNEKNTIVOVZSKE-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)ethenesulfonamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. Compounds featuring a naphthalene core linked to a sulfonamide group are recognized as valuable scaffolds in the development of pharmacologically active molecules. Research on similar naphthalene-sulfonamide hybrids has demonstrated their potential as inhibitors of key biological targets. For instance, such derivatives have been investigated for their anticancer properties, with studies showing that they can suppress cancer cell proliferation by modulating the IL6/JAK2/STAT3 signaling pathway . Some naphthalene-containing sulfonamides have also been explored for their antimicrobial activities, acting as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV . The ethenesulfonamide moiety in this particular compound may offer unique reactivity and serve as a versatile intermediate for further chemical transformations, including metal-catalyzed coupling reactions which are pivotal in constructing complex molecules for pharmaceutical applications . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

N-naphthalen-2-ylethenesulfonamide

InChI

InChI=1S/C12H11NO2S/c1-2-16(14,15)13-12-8-7-10-5-3-4-6-11(10)9-12/h2-9,13H,1H2

InChI Key

ZNEKNTIVOVZSKE-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents :

    • 2-Naphthylamine (1.0 equiv)
    • Ethenesulfonyl chloride (1.2 equiv)
    • Base: NaOH (2.5 mL of 25% solution per 1 mmol sulfonyl chloride)
    • Solvent: Dichloromethane (CH₂Cl₂) or acetone
  • Conditions :

    • Temperature: 0–10°C during reagent addition, then room temperature overnight.
    • Workup: Extraction with CH₂Cl₂, washing with saturated NaCl, drying over Na₂SO₄, and purification via column chromatography (EtOAc/petroleum ether = 1:5).
  • Yield : 20–38% (dependent on substituents and purification efficiency).

Mechanistic Insights:

The reaction proceeds via the formation of a sulfonamide bond through deprotonation of the amine by NaOH, followed by nucleophilic attack on ethenesulfonyl chloride. The transient HCl byproduct is neutralized by the base, driving the reaction forward.

Alternative Synthesis via Intermediate Formation

Preparation of 2-Naphthylamine Precursor

Prior sulfonylation, 2-naphthylamine must be synthesized. A patented method (CN101704758B) involves:

  • Oxime Formation :
    • React 2-acetonaphthone with hydroxylamine hydrochloride in ethanol/water (1:1) at 50°C for 20 minutes.
    • Yield: 99%.
  • Beckmann Rearrangement :

    • Treat the oxime intermediate with polyphosphoric acid at 60°C for 1.5 hours.
    • Yield: 100%.
  • Deacetylation :

    • Hydrolyze 2-acetylnaphthylamine in HCl/ethanol (1:5) at 70°C for 1.5 hours.
    • Yield: 100% after recrystallization.

Sulfonylation of In Situ-Generated 2-Naphthylamine

Combining the above steps with sulfonylation streamlines the process but requires careful handling of intermediates.

Industrial-Scale Adaptations

Industrial protocols optimize solvent recovery and catalyst reuse:

  • Solvent : Toluene replaces CH₂Cl₂ for easier distillation.
  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates sulfonylation at 0°C.
  • Purification : Recrystallization in toluene/sherwood oil (1:2) replaces column chromatography.

Challenges and Solutions

  • Low Yields in Direct Sulfonylation :

    • Cause : Competing side reactions (e.g., hydrolysis of sulfonyl chloride).
    • Solution : Slow addition of sulfonyl chloride at 0°C and rigorous exclusion of moisture.
  • Purification Difficulties :

    • Cause : Co-elution of byproducts in column chromatography.
    • Solution : Gradient elution with EtOAc/petroleum ether (1:2 to 1:5).

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies suggest reduced reaction times (30 minutes vs. 24 hours) when using microwave irradiation at 100–150°C.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the ethenesulfonamide group.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

N-(naphthalen-2-yl)ethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of N-(naphthalen-2-yl)ethenesulfonamide derivatives vary significantly based on substituent patterns. Below is a detailed comparison with key analogs:

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups
6t Not reported 40% Methoxy, amino
6ac 160–162 40% Diamino, methoxy
6l 146–148 60% Hydroxy, methoxy
  • Substituent Effects: Hydroxy groups (e.g., in 6l) lower melting points compared to amino/methoxy analogs, likely due to reduced crystallinity from hydrogen bonding .
  • Synthetic Efficiency : Yields for these compounds range from 40–60%, reflecting challenges in introducing polar groups during synthesis .

Pharmacokinetic Considerations

  • Blood-Brain Barrier (BBB) Penetration : 6t exhibits predicted BBB permeability superior to clinical anti-mitotics like paclitaxel, attributed to its moderate logP value (~3.5) and low molecular weight .
  • Resistance Profile : Unlike taxanes, 6t evades P-glycoprotein efflux, a critical advantage for treating multidrug-resistant cancers .

Broader Context of Naphthalene Sulfonamides

While this compound derivatives are primarily anticancer agents, other naphthalene sulfonamides show divergent applications:

  • Antimicrobial Agents : Carbamates like N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide exhibit antimycobacterial activity but lack microtubule-targeting mechanisms .

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